Dysprosium nitrate

Description

Properties

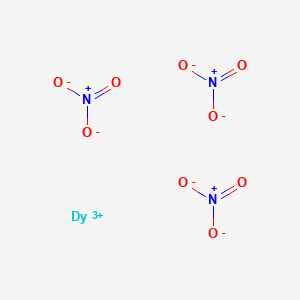

IUPAC Name |

dysprosium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENVBCPDCQQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35725-30-5 (hexahydrate), 93918-70-8 (ammonium salt), 93918-71-9 (magnesium salt) | |

| Record name | Dysprosium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60890646 | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10143-38-1 | |

| Record name | Dysprosium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, dysprosium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Dysprosium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dysprosium (III) nitrate (Dy(NO₃)₃) is an inorganic compound of the rare earth element dysprosium. It primarily exists in its hydrated forms, most commonly as the pentahydrate (Dy(NO₃)₃·5H₂O) and hexahydrate (Dy(NO₃)₃·6H₂O).[1] These compounds serve as important precursors in the synthesis of various dysprosium-containing materials, finding applications in ceramics, glass, phosphors, lasers, and as a strong oxidizing agent.[2] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in materials science and drug development where precise control over material characteristics is essential. This guide provides a comprehensive overview of the key physical properties of dysprosium nitrate, accompanied by methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are significantly influenced by its degree of hydration. The anhydrous form is less common and readily absorbs atmospheric moisture to form hydrates.

Data Presentation: Physical Properties of this compound

| Property | Anhydrous this compound | This compound Pentahydrate | This compound Hexahydrate |

| Chemical Formula | Dy(NO₃)₃ | Dy(NO₃)₃·5H₂O | Dy(NO₃)₃·6H₂O |

| Molar Mass | 348.51 g/mol | 438.59 g/mol | 456.61 g/mol |

| Appearance | Yellowish crystals | Light yellow crystalline solid | Yellowish hygroscopic solid |

| Melting Point | - | 88.6 °C (melts in own water of crystallization)[1] | 88.6 °C[1] |

| Boiling Point | Decomposes | Decomposes | Decomposes |

| Solubility in Water | Soluble | Highly Soluble | Highly Soluble |

| Solubility in Ethanol | Soluble[1] | Soluble | Soluble |

| Hygroscopicity | Hygroscopic | Hygroscopic | Hygroscopic |

| Odor | Odorless | Odorless | Odorless |

Experimental Protocols

The determination of the physical properties of this compound involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point (Thermal Analysis)

The melting point of hydrated salts like this compound pentahydrate, which melts in its own water of crystallization, is typically determined using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) .

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound pentahydrate is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A calibrated DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: The sample and reference are heated at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., from room temperature to 150 °C).

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting process. The peak area can be used to calculate the enthalpy of fusion.

Assessment of Solubility

Methodology: Isothermal Saturation Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water or absolute ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction and Analysis: A known volume of the saturated solution is carefully extracted, avoiding any undissolved solid. The concentration of dysprosium in the solution is then determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or by gravimetric analysis after evaporating the solvent.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Hygroscopicity and Water Content Analysis

The hygroscopic nature and the number of water molecules in hydrated this compound can be quantitatively assessed using Thermogravimetric Analysis (TGA) .

Methodology: Thermogravimetric Analysis (TGA)

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) of the this compound hydrate is placed in a ceramic or platinum TGA pan.

-

Instrumentation: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a controlled flow rate.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature sufficient to ensure complete dehydration and decomposition (e.g., 800 °C).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The distinct weight loss steps correspond to the loss of water molecules and the subsequent decomposition of the nitrate. The percentage weight loss for each step can be used to calculate the number of water molecules of hydration.

Visualization of Experimental Workflow

The logical flow for the physical characterization of a chemical compound like this compound can be visualized as follows:

Caption: A logical workflow for the synthesis and comprehensive physical characterization of this compound.

References

An In-depth Technical Guide to Dysprosium Nitrate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dysprosium (III) nitrate is an inorganic compound of the rare earth element dysprosium. It is a salt formed from dysprosium and nitric acid.[1][2] This guide provides a comprehensive overview of the chemical formula, structure, properties, and synthesis of dysprosium nitrate, with a focus on its hydrated forms.

Chemical Formula and Nomenclature

The chemical formula for anhydrous this compound is Dy(NO₃)₃. However, it is most commonly available in its hydrated forms. The most prevalent hydrated forms are the pentahydrate and the hexahydrate.[1][2]

| Compound Name | Anhydrous | Pentahydrate | Hexahydrate |

| Chemical Formula | Dy(NO₃)₃ | Dy(NO₃)₃·5H₂O | Dy(NO₃)₃·6H₂O |

| Molecular Weight ( g/mol ) | 348.51[2] | 438.59[3][4] | 456.61[2] |

| CAS Number | 10143-38-1[1] | 10031-49-9[1][3][5] | 35725-30-5[1][6] |

Molecular Structure

This compound is an ionic compound consisting of a central dysprosium cation (Dy³⁺) and three nitrate anions (NO₃⁻). In the solid state, particularly in its hydrated forms, the dysprosium ion is coordinated by oxygen atoms from both the nitrate groups and water molecules.

A detailed crystal structure has been reported for a hydrated form with the formula [Dy(NO₃)₃(H₂O)₄]·2H₂O. In this structure, the dysprosium ion is coordinated by ten oxygen atoms. Six of these oxygen atoms are from three bidentate nitrate groups, and the remaining four are from four water molecules. The coordination geometry is a distorted bicapped square antiprism. The additional two water molecules are not directly coordinated to the dysprosium ion but are present as water of crystallization within the crystal lattice.

The structure of a double nitrate, Ag₃Dy₂(NO₃)₉, has also been elucidated. In this compound, the dysprosium cations are coordinated by six bidentate nitrate anions.[7]

Physicochemical Properties

This compound is a yellowish, crystalline solid that is highly soluble in water and ethanol.[1][2][8] It is also hygroscopic, meaning it readily absorbs moisture from the air.[9] Due to its hygroscopic nature, it should be stored in a tightly sealed container. Like many other dysprosium compounds, this compound is paramagnetic.[2]

| Property | Value |

| Appearance | Yellowish crystalline solid[1][2] |

| Melting Point | 88.6 °C (for the pentahydrate, melts in its own water of crystallization)[1][2] |

| Solubility | Soluble in water and ethanol[1][2][8] |

Experimental Protocols

Synthesis of Dysprosium(III) Nitrate Pentahydrate

A common method for the laboratory synthesis of dysprosium(III) nitrate involves the reaction of dysprosium(III) oxide with nitric acid.

Materials:

-

Dysprosium(III) oxide (Dy₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Hot plate with magnetic stirrer

-

Crystallizing dish

Procedure:

-

Carefully add a stoichiometric amount of dysprosium(III) oxide to a beaker containing a slight excess of concentrated nitric acid. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Gently heat the mixture on a hot plate with continuous stirring until the dysprosium(III) oxide has completely dissolved.

-

Once a clear solution is obtained, remove it from the heat and allow it to cool to room temperature.

-

Transfer the solution to a crystallizing dish and allow the solvent to evaporate slowly in a desiccator over a suitable drying agent (e.g., concentrated sulfuric acid or anhydrous calcium chloride).

-

Yellowish crystals of dysprosium(III) nitrate pentahydrate will form.

-

Collect the crystals by filtration and dry them in a desiccator.

The logical workflow for this synthesis can be visualized as follows:

References

- 1. Dysprosium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Dysprosium(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. Dysprosium(III) nitrate pentahydrate | DyH10N3O14 | CID 91886635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Dysprosium(III)nitrate pentahydrate | H10DyN3O14 - Ereztech [ereztech.com]

- 5. Dysprosium(III) nitrate pentahydrate, 99.9% (REO) 100 g | Request for Quote [thermofisher.com]

- 6. strem.com [strem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. aemree.com [aemree.com]

- 9. CAS 10031-49-9: dysprosium(iii) nitrate pentahydrate [cymitquimica.com]

A Technical Guide to the Synthesis of Dysprosium (III) Nitrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for dysprosium (III) nitrate. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with detailed, actionable protocols and comparative data to support their work with this important rare earth compound. Dysprosium (III) nitrate serves as a crucial precursor in the synthesis of various advanced materials, including those with applications in ceramics, lasers, and data storage.[1]

Core Synthesis Methodologies

The preparation of dysprosium (III) nitrate can be achieved through several reliable methods, primarily involving the reaction of a dysprosium-containing precursor with nitric acid. The most commonly employed starting materials are dysprosium metal, dysprosium (III) oxide, and dysprosium (III) hydroxide. Each method offers distinct advantages and considerations regarding reaction kinetics, starting material availability, and potential impurities.

A summary of the key synthesis routes is presented below, followed by detailed experimental protocols and visual workflows.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the primary synthesis methods for dysprosium (III) nitrate, allowing for a direct comparison of reactant quantities and conditions.

| Starting Material | Reactants and Stoichiometry | Reaction Conditions | Product Form | Reference |

| Dysprosium Metal | 5g Dy metal, 20mL H₂O, 20mL conc. HNO₃ (15.6 M) | Heating to ensure complete dissolution | Yellow aqueous solution, dried to powder | [2] |

| Dysprosium (III) Oxide | Dy₂O₃, excess concentrated HNO₃ | Heating | Light yellow crystalline solid | [3][4] |

| Dysprosium (III) Hydroxide | Dy(OH)₃, stoichiometric HNO₃ | Typically exothermic, may require cooling | Aqueous solution, can be crystallized | [5] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of dysprosium (III) nitrate from various precursors.

Synthesis from Dysprosium Metal

This method involves the direct reaction of dysprosium metal with nitric acid. The reaction is vigorous and produces nitrogen dioxide gas, requiring it to be performed in a well-ventilated fume hood.

Experimental Protocol:

-

Place 5.0 g of dysprosium metal pieces into a beaker of suitable size.

-

Add 20 mL of deionized water to the beaker. Note that dysprosium is less reactive with water alone compared to other rare earth metals.[2]

-

Carefully add 20 mL of concentrated (15.6 M) nitric acid to the beaker. The reaction will commence, producing nitrogen dioxide gas.[2]

-

Once the initial vigorous reaction subsides, gently heat the solution to ensure all the metal dissolves completely.[2]

-

The resulting solution will be a clear, yellow solution of dysprosium (III) nitrate.[2]

-

To obtain the solid product, the solution should be dried in a desiccator. Heating to dryness can cause decomposition of the nitrate.[2] The resulting product is typically the pentahydrate form, Dy(NO₃)₃·5H₂O.[2]

Synthesis from Dysprosium (III) Oxide

The reaction of dysprosium (III) oxide with nitric acid is a common and straightforward method for preparing dysprosium (III) nitrate.

Experimental Protocol:

-

Weigh a stoichiometric amount of dysprosium (III) oxide (Dy₂O₃) and place it in a flask.

-

Slowly add a slight excess of concentrated nitric acid to the flask while stirring.

-

Gently heat the mixture to facilitate the dissolution of the oxide.

-

Continue heating and stirring until a clear, light yellow solution is obtained.

-

Allow the solution to cool, which may result in the crystallization of dysprosium (III) nitrate hydrate.

-

Isolate the crystals by filtration and dry them in a desiccator to prevent deliquescence, as the compound is hygroscopic.[3][6]

Synthesis from Dysprosium (III) Hydroxide

Dysprosium (III) hydroxide readily reacts with nitric acid in a neutralization reaction to form dysprosium (III) nitrate and water.

Experimental Protocol:

-

Prepare or obtain dysprosium (III) hydroxide.

-

In a beaker, suspend the dysprosium (III) hydroxide in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of nitric acid to the suspension while stirring. The reaction is exothermic.

-

Continue stirring until all the dysprosium (III) hydroxide has dissolved, resulting in a clear aqueous solution of dysprosium (III) nitrate.

-

The product can be isolated by controlled evaporation of the water, followed by drying in a desiccator.

Synthesis Workflows

The following diagrams illustrate the experimental workflows for the synthesis of dysprosium (III) nitrate from different starting materials.

Caption: Workflow for the synthesis of dysprosium (III) nitrate from dysprosium metal.

Caption: Workflow for the synthesis of dysprosium (III) nitrate from dysprosium (III) oxide.

Caption: Workflow for the synthesis of dysprosium (III) nitrate from dysprosium (III) hydroxide.

References

- 1. Dysprosium Nitrate (CAS No. 10031-49-9) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Dysprosium(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. gprareearth.com [gprareearth.com]

- 5. US4231997A - Preparation of rare earth nitrates - Google Patents [patents.google.com]

- 6. Dysprosium(III) nitrate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Dysprosium Nitrate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dysprosium (Dy), a rare earth element, and its compounds are gaining significant attention in various high-technology applications, including in the formulation of specialty materials, as catalysts, and in the development of advanced pharmaceuticals. Dysprosium nitrate (Dy(NO₃)₃), as a water-soluble salt of dysprosium, serves as a critical precursor in the synthesis of these advanced materials. A thorough understanding of its solubility in different solvent systems is paramount for its application in solution-based processes, such as nanoparticle synthesis, crystal growth, and drug formulation.

This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data for other lanthanide nitrates as a comparative reference, offering valuable insights into the expected solubility behavior of this compound. The document further details standardized experimental protocols for solubility determination and provides visual representations of the experimental workflow.

Physicochemical Properties of this compound

This compound is a crystalline solid that typically exists in its hydrated form, with dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O) and hexahydrate (Dy(NO₃)₃·6H₂O) being common.[1] It is a hygroscopic substance, meaning it readily absorbs moisture from the air, and should be stored in a dry, well-sealed container.[2][3] The compound is known to be soluble in water and polar organic solvents like ethanol.[1][2]

Aqueous Solubility of Lanthanide Nitrates

Lanthanide nitrates are generally characterized by their high solubility in water. This property is attributed to the strong ion-dipole interactions between the polar water molecules and the lanthanide and nitrate ions.

Table 1: Aqueous Solubility of Selected Lanthanide Nitrates

| Lanthanide Nitrate | Temperature (°C) | Solubility ( g/100 g H₂O) |

| Neodymium(III) Nitrate Hexahydrate | 25 | 406[1] |

| Cerium(III) Nitrate Hexahydrate | 25 | 175.4 (as g/100 mL)[4][5] |

| Gadolinium(III) Nitrate Hexahydrate | - | Very Soluble[6] |

Note: The provided data for neodymium and cerium nitrates are for their hexahydrate forms. The solubility of this compound is expected to be in a similar high range.

Solubility of Lanthanide Nitrates in Organic Solvents

The solubility of this compound and other lanthanide nitrates in organic solvents is influenced by the polarity, dielectric constant, and coordinating ability of the solvent. Generally, they exhibit better solubility in polar, coordinating solvents.

Table 2: Qualitative Solubility of Lanthanide Nitrates in Various Organic Solvents

| Solvent | Lanthanide Nitrate | Solubility |

| Alcohols | ||

| Methanol | Lanthanum(III) Nitrate Hexahydrate | Appreciably Soluble[2] |

| Ethanol | Dysprosium(III) Nitrate | Soluble[1] |

| Gadolinium(III) Nitrate | Soluble[7] | |

| Neodymium(III) Nitrate | Soluble[8] | |

| Ketones | ||

| Acetone | Cerium(III) Nitrate Hexahydrate | Soluble[4] |

| Neodymium(III) Nitrate | Soluble[8] | |

| Lanthanum(III) Nitrate Hexahydrate | Appreciably Soluble[2] | |

| Amides | ||

| Dimethylformamide (DMF) | Lanthanide(III) Nitrate Complexes | Soluble[3] |

| Sulfoxides | ||

| Dimethyl Sulfoxide (DMSO) | Lanthanide(III) Nitrate Complexes | Soluble[3] |

| Hydrocarbons | ||

| - | Dysprosium(III) Nitrate | Insoluble |

Note: Much of the available data is qualitative. The term "soluble" indicates that a significant amount of the solute dissolves, but does not specify a quantitative value. The data for lanthanide(III) nitrate complexes in DMF and DMSO suggests that the uncomplexed salts are also likely to be soluble in these highly polar, coordinating solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound is a fundamental experimental procedure. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (of known hydration state)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled water bath or incubator shaker

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration determination (e.g., ICP-OES, ICP-MS, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume or mass of the solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly stopper the flasks and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the flasks for a prolonged period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately attach a syringe filter and filter the solution into a pre-weighed container or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Sample Analysis: Accurately weigh or dilute the collected sample. Determine the concentration of dysprosium in the saturated solution using a suitable analytical technique.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): These are highly sensitive and accurate methods for determining the concentration of metallic elements. The saturated solution will need to be diluted to fall within the linear range of the instrument.

-

UV-Vis Spectrophotometry: If this compound exhibits a characteristic absorbance peak, a calibration curve can be constructed to determine its concentration.

-

-

Calculation of Solubility: From the determined concentration and the known mass or volume of the solvent, calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Workflow for Isothermal Solubility Determination

Caption: Workflow of the isothermal shake-flask method for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most salts, including lanthanide nitrates, in water increases with temperature. This is an endothermic process where heat is absorbed to break the crystal lattice.

-

Solvent Polarity: Polar solvents like water, alcohols, and DMSO are generally good solvents for ionic compounds like this compound due to favorable ion-dipole interactions. Nonpolar solvents like hydrocarbons are poor solvents.

-

Common Ion Effect: The solubility of this compound in an aqueous solution will be decreased by the presence of another soluble salt containing either dysprosium or nitrate ions.

-

pH: In aqueous solutions, the pH can influence the speciation of the dysprosium ion. At higher pH values, hydrolysis can occur, leading to the precipitation of dysprosium hydroxide, which would affect the measured solubility of the nitrate salt.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in water and various organic solvents. While quantitative data for this compound is limited, the solubility behavior of other lanthanide nitrates provides a reliable framework for estimating its properties. This compound exhibits high solubility in water and polar organic solvents, a critical characteristic for its use in solution-based synthesis and formulation. The provided experimental protocol for the isothermal shake-flask method offers a standardized approach for researchers to determine precise solubility data for their specific applications. Further research to quantify the solubility of this compound in a wider range of solvents and at various temperatures would be highly beneficial for advancing its application in scientific and industrial fields.

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound.

References

- 1. neodymium(III) nitrate hexahydrate [chemister.ru]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. ias.ac.in [ias.ac.in]

- 4. chembk.com [chembk.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. ProChem Gadolinium Nitrate, 99.9% – High-Purity Material [prochemonline.com]

- 7. aemree.com [aemree.com]

- 8. Neodymium nitrate - Crystal growing [en.crystalls.info]

Dysprosium Nitrate: A Technical Guide for Researchers

This technical guide provides an in-depth overview of dysprosium nitrate, a lanthanide salt with significant applications in materials science and biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's identifiers, physicochemical properties, synthesis protocols, and its role as a precursor in the development of advanced materials, particularly for biomedical imaging.

Core Identifiers and Physicochemical Properties

This compound is an inorganic compound, a salt of dysprosium and nitric acid. It is most commonly available in its hydrated forms, which are yellowish, crystalline solids.[1][2] These compounds are hygroscopic and soluble in water and ethanol.[1][2] Dysprosium and its compounds are noted for their strong paramagnetism.[1]

A summary of the key identifiers for this compound and its common hydrates is presented below.

| Identifier | Anhydrous this compound | This compound Pentahydrate | This compound Hexahydrate |

| Chemical Formula | Dy(NO₃)₃ | Dy(NO₃)₃·5H₂O | Dy(NO₃)₃·6H₂O |

| CAS Number | 10143-38-1[1] | 10031-49-9[1] | 35725-30-5[1] |

| Molar Mass | 348.51 g/mol [1] | 438.59 g/mol | 456.61 g/mol [1] |

| EC Number | 233-410-5[1] | 629-564-1[1] | N/A |

| PubChem CID | 25007[1] | 91886635[1] | 215463[1] |

The physical and chemical properties of this compound are summarized in the following table.

| Property | Value |

| Appearance | Yellowish, hygroscopic crystals[1] |

| Melting Point | 88.6 °C (for the pentahydrate)[1] |

| Solubility | Soluble in water and ethanol[1] |

| Thermal Decomposition | Decomposes to dysprosium oxynitrate (DyONO₃) and then to dysprosium oxide (Dy₂O₃) upon heating[1] |

| Key Chemical Property | Strong oxidizing agent[1] |

Synthesis and Experimental Protocols

This compound can be synthesized in the laboratory, and it serves as a crucial starting material for various nanomaterials.

Synthesis of this compound Pentahydrate

A straightforward method for the preparation of this compound involves the reaction of dysprosium metal with nitric acid.

Experimental Protocol:

-

Place 5 grams of dysprosium metal in a suitable beaker.

-

Add a mixture of 20 mL of distilled water and 20 mL of concentrated nitric acid to the beaker.

-

The reaction will produce nitrogen dioxide gas; therefore, this procedure must be conducted in a fume hood.

-

Gently heat the mixture to ensure the complete dissolution of the metal.

-

The resulting yellow solution is pure this compound.

-

To obtain the solid pentahydrate form, the solution should be dried in a desiccator. Heating to dryness can cause decomposition.

-

Once dry, the resulting powder should be stored in an airtight container.

Synthesis of Dysprosium Oxide (Dy₂O₃) Nanoparticles

This compound is a common precursor for the synthesis of dysprosium oxide nanoparticles, often via combustion methods.

Experimental Protocol (Combustion Method):

-

Prepare a precursor solution by dissolving dysprosium(III) nitrate pentahydrate in distilled water.

-

Add glycine (C₂H₅NO₂) to the solution, which acts as a fuel for the combustion reaction.

-

Stir the mixture at approximately 40°C for 30 minutes to ensure homogeneity.

-

Place the resulting liquid mixture in a furnace pre-heated to 300°C for one hour.

-

The combustion process will yield a voluminous, foamy powder of dysprosium oxide nanoparticles.

-

For further purification and to control crystallinity, the resulting powder can be calcined at higher temperatures (e.g., 450-650°C).

Applications in Biomedical Research

The primary relevance of this compound to the field of drug development lies in its use as a precursor for the synthesis of nanoparticles for biomedical imaging, particularly as contrast agents for Magnetic Resonance Imaging (MRI). Dysprosium-based nanoparticles are being investigated as T2 contrast agents, which cause a darkening of the MR image in tissues where they accumulate.

It is important to note that a review of the scientific literature does not indicate a direct role for this compound in biological signaling pathways in the context of human or animal drug development. Its utility is primarily in the materials science aspect of creating tools for research and diagnostics.

Dysprosium-Based Nanoparticles as MRI Contrast Agents

This compound can be used to synthesize various types of nanoparticles, such as dysprosium phosphate (DyPO₄) and dysprosium-doped nanoparticles, which exhibit high transverse relaxivity, making them effective T2 contrast agents for high-field MRI.

Logical Workflow for Developing Dysprosium-Based MRI Contrast Agents:

Safety and Handling

This compound is a strong oxidizing agent and can intensify fires.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Keep away from clothing and other combustible materials.

-

Store in a cool, dry place in a tightly sealed container.

In case of contact with eyes, rinse immediately with plenty of water for several minutes and seek medical attention.[3] If inhaled, move the person to fresh air.[4] For skin contact, wash off with soap and plenty of water.[4]

Conclusion

This compound is a valuable compound for researchers, particularly in the synthesis of advanced materials. While it does not appear to have a direct role in biological signaling, its utility as a precursor for high-performance MRI contrast agents makes it a compound of interest for those in the broader field of drug development and biomedical imaging. The protocols and data presented in this guide offer a solid foundation for its safe handling and application in a research setting.

References

- 1. KR20090072445A - Dysprosium Oxide Nanoparticles Manufacturing Method and Dysprosium Oxide Nanosol Manufacturing Method - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. idus.us.es [idus.us.es]

- 4. Nanoparticulated Bimodal Contrast Agent for Ultra-High-Field Magnetic Resonance Imaging and Spectral X-ray Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

The Arduous Unveiling of Dysprosium: A Technical Chronicle of Its Discovery and Characterization

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth exploration of the discovery and historical characterization of the rare earth element dysprosium and its foundational compounds. The narrative traces the element's journey from a spectral curiosity to its isolation, detailing the pioneering experimental methodologies that defined early rare earth chemistry.

The Dawn of Discovery: Paul-Émile Lecoq de Boisbaudran and the Fractional Precipitation Era

Dysprosium, element 66, was first identified in 1886 by the French chemist Paul-Émile Lecoq de Boisbaudran.[1][2] Its discovery was not a singular event but the culmination of painstaking fractional separation of holmium oxide.[3] The element's name, derived from the Greek word dysprositos meaning "hard to get," aptly reflects the arduous nature of its initial isolation.[1][4]

De Boisbaudran's breakthrough was a testament to the power of fractional precipitation, a technique he meticulously applied to separate the chemically similar rare earth elements. His procedure involved the repeated precipitation of hydroxides from an acidic solution of rare earth salts by the addition of ammonia.[3] This was followed by a series of fractional precipitations using potassium sulfate.[5] The progress of the separation was painstakingly monitored by observing the spectral absorption bands of the resulting fractions.[5] De Boisbaudran noted the appearance of a new spectral band in the yellow-green region, which signaled the presence of a previously unknown element.[5]

Experimental Protocol: Lecoq de Boisbaudran's Fractional Precipitation (Reconstructed)

While the original publication in Comptes Rendus (1886, Vol. 102) provides a summary, a detailed step-by-step protocol was not explicitly outlined.[6] Based on the available information and common practices of the era, the following is a reconstructed experimental workflow:

-

Dissolution: An impure holmium oxide sample was dissolved in a strong acid, likely nitric acid, to form a solution of rare earth nitrates.

-

Fractional Hydroxide Precipitation: A dilute solution of ammonia was incrementally added to the acidic solution. The rare earths with higher basicity would precipitate as hydroxides first. This process was repeated numerous times, with the precipitate and the remaining solution being separated at each stage.

-

Fractional Sulfate Precipitation: The fractions enriched in the new element were redissolved in acid, and a solution of potassium sulfate was added. This induced the precipitation of double sulfates, with the solubility varying across the different rare earths.

-

Spectroscopic Analysis: At each stage of fractionation, a sample of the dissolved fraction was subjected to spark spectroscopy. De Boisbaudran would have observed the emission or absorption spectra, looking for the appearance and intensification of new spectral lines that were not attributable to holmium or other known elements. He identified new spectral lines at wavelengths of 451.5 nm and 753 nm, which he attributed to the new element, dysprosium.[6]

Caption: Workflow of the discovery of Dysprosium by Lecoq de Boisbaudran.

Towards Purity: Georges Urbain and Fractional Crystallization

While de Boisbaudran had successfully identified dysprosium, obtaining a truly pure sample remained a significant challenge. In 1906, fellow French chemist Georges Urbain made significant strides in this endeavor.[6] Urbain was a master of fractional crystallization, a technique that exploits the slight differences in the solubility of salts of the rare earth elements. By repeatedly dissolving and partially crystallizing dysprosium-containing fractions, he was able to achieve a much higher degree of purity than had been previously possible. His work provided the first reasonably pure fraction of dysprosium, allowing for a more accurate determination of its atomic weight and other properties.[7][8]

Experimental Protocol: Georges Urbain's Fractional Crystallization (Conceptual)

Urbain's specific multi-stage fractional crystallization process for dysprosium is not detailed in the readily available literature. However, the general approach for separating yttrium-group rare earths like dysprosium involved the fractional crystallization of their nitrates from nitric acid.

-

Conversion to Nitrates: The partially purified dysprosium oxide from fractional precipitation was converted to dysprosium nitrate by dissolving it in nitric acid.

-

Fractional Crystallization: The concentrated this compound solution was allowed to slowly evaporate. The crystals that formed first would be slightly enriched in one of the rare earth elements, while the remaining solution (the mother liquor) would be enriched in another.

-

Systematic Repetition: This process of crystallization and separation of the mother liquor was systematically repeated hundreds or even thousands of times. The fractions were methodically combined based on their spectroscopic characteristics to progressively concentrate the dysprosium.

-

Monitoring: The purity of the fractions was likely monitored by spectroscopy and magnetic susceptibility measurements, a technique that Urbain also pioneered for the rare earths.[7]

The Modern Era of Separation: Frank Spedding and Ion-Exchange Chromatography

The true breakthrough in obtaining high-purity dysprosium, and indeed all rare earth elements, came in the 1950s with the work of Frank Spedding and his team at the Ames Laboratory in the United States.[1][9] They developed and scaled up ion-exchange chromatography for the separation of rare earths, a technique that had been explored during the Manhattan Project.[10] This method proved to be far more efficient than the laborious fractional precipitation and crystallization techniques.

Experimental Protocol: Spedding's Ion-Exchange Chromatography (Generalized)

Spedding's publications in the Journal of the American Chemical Society in the early 1950s detailed the ion-exchange process.[11] The general protocol for separating dysprosium would have been as follows:

-

Column Preparation: A long column was packed with a cation-exchange resin.

-

Loading: A solution containing a mixture of rare earth ions, including dysprosium, was passed through the column. The rare earth ions would bind to the resin.

-

Elution: A complexing agent, such as a citrate or ethylenediaminetetraacetic acid (EDTA) solution, was then passed through the column. The complexing agent would bind to the rare earth ions, and the stability of these complexes varies slightly for each rare earth. The ions that form the most stable complexes would be eluted from the column first.

-

Fraction Collection: The solution exiting the column was collected in a series of fractions.

-

Analysis: Each fraction was analyzed for its rare earth content, likely using spectroscopy, to determine the separation efficiency. By this method, gram quantities of highly pure dysprosium oxide could be produced.

Caption: The historical pathway to the purification of Dysprosium.

Early Characterization of Dysprosium and Its Compounds

The isolation of progressively purer samples of dysprosium and its compounds allowed for the determination of their physical and chemical properties.

Quantitative Data

The following tables summarize some of the key quantitative data for dysprosium and its early-characterized compounds. It is important to note that early measurements were often less precise than modern values due to impurities in the samples.

| Property | Early Measured Value/Observation | Modern Standard Value (for comparison) |

| Atomic Weight | ~162.5 (Urbain, 1906) | 162.500(1) u |

| Appearance | Silvery-white metal | Silvery-white metal |

| Reactivity | Slowly tarnishes in air | Slowly oxidizes in air, burns readily |

| Magnetic Property | Highly magnetic (paramagnetic) | Strongly paramagnetic |

Table 1: Early and Modern Properties of Dysprosium Metal

| Compound | Formula | Early Observed Properties |

| Dysprosium(III) Oxide | Dy₂O₃ | White or slightly yellowish powder, highly magnetic.[12] |

| Dysprosium(III) Chloride | DyCl₃ | White to yellow solid, rapidly absorbs water.[3] |

| Dysprosium(III) Sulfate | Dy₂(SO₄)₃·8H₂O | Light yellow solid, slightly soluble in water.[13] |

Table 2: Properties of Early Dysprosium Compounds

Synthesis of Early Dysprosium Compounds

The primary dysprosium compounds studied in the early period were the oxide, chloride, and sulfate.

-

Dysprosium(III) Oxide (Dy₂O₃): This was the compound from which dysprosium was first identified. It was typically prepared by the ignition of dysprosium salts such as the oxalate or hydroxide in air.[3] 2 Dy(OH)₃ → Dy₂O₃ + 3 H₂O

-

Dysprosium(III) Chloride (DyCl₃): The anhydrous chloride was challenging to prepare due to the formation of oxychlorides upon heating the hydrated salt. A common historical method involved heating the oxide with ammonium chloride. The hydrated form, DyCl₃·6H₂O, could be obtained by dissolving the oxide in hydrochloric acid and crystallizing the salt from the solution.[3] Dy₂O₃ + 6 HCl → 2 DyCl₃ + 3 H₂O

-

Dysprosium(III) Sulfate (Dy₂(SO₄)₃): This compound could be prepared by dissolving dysprosium oxide in sulfuric acid. The octahydrate would crystallize from the solution.[3] Dy₂O₃ + 3 H₂SO₄ → Dy₂(SO₄)₃ + 3 H₂O

Conclusion

The history of the discovery and isolation of dysprosium is a microcosm of the broader challenges and triumphs in the field of rare earth chemistry. From the laborious and repetitive, yet insightful, fractional separation methods of Lecoq de Boisbaudran and Georges Urbain to the transformative ion-exchange chromatography developed by Frank Spedding, the journey to obtain pure dysprosium showcases a remarkable progression in chemical technology. The early characterization of dysprosium and its compounds laid the groundwork for understanding its unique magnetic and other properties, which are now exploited in a wide range of modern technologies. This historical perspective provides valuable context for contemporary research and development involving this "hard to get" yet indispensable element.

References

- 1. Dysprosium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 2. chemicool.com [chemicool.com]

- 3. Dysprosium - Wikipedia [en.wikipedia.org]

- 4. Dysprosium Facts - Element 66 or Dy [thoughtco.com]

- 5. Paul-Émile Lecoq de Boisbaudran - Wikipedia [en.wikipedia.org]

- 6. The history of rare earth elements discovery. Holmium, thulium and dysprosium [rudmet.net]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. Frank Spedding - Wikipedia [en.wikipedia.org]

- 10. Rare-earth element - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dysprosium [camaraethiopia.org.et]

- 13. Dysprosium (III) Sulfate Octahydrate - ProChem, Inc. [prochemonline.com]

An In-depth Technical Guide to the Natural Occurrence and Mining of Dysprosium-Containing Minerals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dysprosium (Dy), a heavy rare earth element (HREE), is a critical component in a myriad of advanced technologies. Its unique properties, particularly its high magnetic coercivity at elevated temperatures, make it indispensable in the manufacturing of high-performance permanent magnets used in electric vehicles, wind turbines, and various defense applications. This technical guide provides a comprehensive overview of the natural occurrence of dysprosium-containing minerals and the intricate processes involved in their mining and extraction. The information is tailored for researchers, scientists, and professionals in drug development who may require a thorough understanding of the provenance and processing of this strategic element.

Natural Occurrence of Dysprosium

Dysprosium is never found as a free element in nature due to its high reactivity.[1] It is, however, present in several minerals, typically in combination with other rare earth elements. The primary mineral sources of dysprosium are monazite, bastnäsite, xenotime, and ion-adsorption clays.

Principal Dysprosium-Bearing Minerals

-

Monazite: A reddish-brown phosphate mineral, monazite is a significant source of several rare earth elements.[2] Dysprosium is present in monazite, although typically at lower concentrations compared to lighter rare earth elements.[3] Commercial monazite sands usually contain between 6% and 12% thorium oxide, a radioactive byproduct that requires careful management during processing.[4]

-

Bastnäsite: A carbonate-fluoride mineral, bastnäsite is another primary source of rare earth elements.[3] Similar to monazite, it is a major source of light rare earth elements, with lower concentrations of dysprosium.[3] The Mountain Pass mine in California, USA, is a notable example of a bastnäsite deposit.

-

Xenotime: A yttrium phosphate mineral, xenotime is particularly important as a source of heavy rare earth elements, including dysprosium.[3] It generally contains higher concentrations of dysprosium compared to monazite and bastnäsite, making it an economically attractive target for HREE extraction.[3]

-

Ion-Adsorption Clays: These are special types of weathered granite and volcanic ash deposits found predominantly in Southern China.[3] These clays contain rare earth elements that are not part of the crystal structure of the primary minerals but are adsorbed onto the surface of clay minerals like kaolinite.[5] Ion-adsorption clays are a crucial source of heavy rare earth elements, including dysprosium, and are characterized by their ease of extraction using ion-exchange processes.[5]

Global Distribution and Reserves

The global production of dysprosium is overwhelmingly dominated by China, which accounts for the vast majority of the world's supply.[6] This dominance is largely attributed to the country's extensive deposits of ion-adsorption clays in the southern provinces.[3] Other countries with notable dysprosium resources include Australia, the United States, and Brazil, primarily from monazite and xenotime deposits.[3][6]

Quantitative Data on Dysprosium Occurrence

The concentration of dysprosium varies significantly depending on the mineral type and the specific geological deposit. The following tables summarize the typical concentrations of dysprosium in its principal mineral sources.

| Mineral | General Dysprosium Content (% of Total Rare Earth Content) |

| Monazite | 0.1 - 1%[3] |

| Bastnäsite | 0.05 - 0.5%[3] |

| Xenotime | Up to 7-8%[3] |

| Ion-Adsorption Clays | Up to 2-5%[3] |

| Mining Location/Deposit | Primary Mineral(s) | Dysprosium Oxide (Dy2O3) Content (wt. % of Total Rare Earth Oxide) |

| Bayan Obo, China | Bastnäsite, Monazite | ~1.0% |

| Mount Weld, Australia | Monazite, Xenotime | HREE concentrate produced |

| Mountain Pass, USA | Bastnäsite | <0.1% |

| Southern China | Ion-Adsorption Clays | Varies, significant source of HREEs |

| Steenkampskraal, South Africa | Monazite | - |

| Eco Ridge, Ontario, Canada | 0.0015% (overall grade)[7] | |

| Beaverhead County, Montana, USA | Weathered Outcrop | 0.016% (overall grade)[7] |

Mining and Extraction of Dysprosium

The extraction of dysprosium from its ores is a complex, multi-stage process that involves physical beneficiation followed by hydrometallurgical techniques. The specific methods employed depend on the type of mineral deposit being processed.

Mining Operations

The initial step in dysprosium extraction is the mining of the rare earth-bearing ores. Open-pit mining is the most common method used for hard rock deposits of monazite, bastnäsite, and xenotime.[6] For ion-adsorption clay deposits, a less disruptive method called in-situ leaching is often employed.[5]

Physical Beneficiation

Once the ore is mined, it undergoes a series of physical processing steps to concentrate the rare earth minerals. These steps typically include:

-

Crushing and Grinding: The ore is crushed into smaller particles and then ground to a fine powder to liberate the rare earth minerals from the surrounding gangue (waste rock).[6]

-

Froth Flotation: This process separates the valuable rare earth minerals from the gangue. The powdered ore is mixed with water and specific chemical reagents that cause the rare earth minerals to attach to air bubbles and float to the surface, where they can be collected.[6]

Hydrometallurgical Extraction

Following physical beneficiation, the concentrated rare earth minerals are subjected to hydrometallurgical processes to separate the individual rare earth elements. The primary techniques used are solvent extraction and ion-exchange chromatography. For ion-adsorption clays, in-situ leaching is the primary extraction method.

In-situ leaching involves injecting a chemical solution, typically an ammonium sulfate solution, into the clay deposit through boreholes.[8] The ammonium ions in the solution exchange with the adsorbed rare earth ions on the clay particles, bringing the rare earths into the solution.[9] The pregnant leach solution containing the dissolved rare earth elements is then pumped to the surface for further processing.[8]

Solvent extraction is a widely used technique for separating individual rare earth elements from a mixed solution.[10] The process involves the use of two immiscible liquids: an aqueous phase containing the dissolved rare earth elements and an organic phase containing a specific extractant.[11] The rare earth elements selectively partition between the two phases based on their chemical properties, allowing for their separation. The process is typically carried out in a series of mixer-settler units.

Ion-exchange chromatography is another powerful technique for separating rare earth elements, particularly for achieving high purity.[12] The process involves passing a solution containing the mixed rare earth elements through a column packed with an ion-exchange resin. The rare earth ions bind to the resin with different affinities and can be selectively eluted (washed off) using a specific chemical solution, allowing for their separation.[13]

Experimental Protocols

Quantitative Analysis of Dysprosium in Ores

The accurate determination of dysprosium content in mineral samples is crucial for resource evaluation and process control. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the most common analytical techniques employed.

4.1.1. Sample Preparation: Acid Digestion

-

Sample Pulverization: A representative sample of the ore is crushed and pulverized to a fine powder (<200 mesh).

-

Weighing: A precise amount of the powdered sample (e.g., 0.1 g) is weighed into a Teflon beaker.

-

Acid Addition: A mixture of strong acids, typically including hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄), is added to the sample.

-

Digestion: The beaker is heated on a hot plate to facilitate the complete dissolution of the sample. The HF is used to dissolve silicate minerals.

-

Evaporation: The solution is heated to near dryness to remove excess HF.

-

Redissolution: The residue is redissolved in a dilute nitric acid solution.

-

Dilution: The solution is quantitatively transferred to a volumetric flask and diluted to a known volume with deionized water.

4.1.2. Instrumental Analysis: ICP-MS

-

Calibration: The ICP-MS instrument is calibrated using a series of standard solutions containing known concentrations of dysprosium and other rare earth elements.[14]

-

Internal Standard: An internal standard (e.g., indium or rhenium) is added to all samples and standards to correct for instrumental drift and matrix effects.

-

Sample Introduction: The prepared sample solution is introduced into the plasma, where it is atomized and ionized.

-

Mass Analysis: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Detection: The abundance of dysprosium isotopes is measured, and the concentration in the original sample is calculated based on the calibration curve.

Solvent Extraction of Dysprosium

The following is a generalized protocol for the laboratory-scale separation of dysprosium from a mixed rare earth element solution using a neutral extractant like Cyanex 923.[1]

-

Aqueous Phase Preparation: A synthetic aqueous feed solution is prepared by dissolving rare earth oxides (including dysprosium oxide) in a suitable acid (e.g., hydrochloric acid) to achieve a desired concentration and pH.

-

Organic Phase Preparation: The organic phase is prepared by dissolving a specific concentration of the extractant (e.g., Cyanex 923) in a suitable organic diluent (e.g., kerosene).

-

Extraction: Equal volumes of the aqueous and organic phases are placed in a separatory funnel. The funnel is shaken vigorously for a specific period (e.g., 30 minutes) to ensure thorough mixing and allow for the transfer of dysprosium into the organic phase.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Raffinate Collection: The aqueous phase (raffinate), now depleted in dysprosium, is drained from the bottom of the funnel.

-

Stripping: The organic phase, now loaded with dysprosium, is contacted with a stripping solution (e.g., a dilute acid) to transfer the dysprosium back into an aqueous phase.

-

Analysis: The concentrations of dysprosium and other rare earth elements in the initial aqueous phase, the raffinate, and the stripping solution are determined using ICP-MS or ICP-OES to evaluate the efficiency of the separation.

Conclusion

The natural occurrence of dysprosium is confined to a select group of minerals, with economically viable deposits concentrated in a few regions globally. The mining and extraction of this critical element are technologically intensive processes that require a combination of physical and chemical methods to isolate it from other rare earth elements. A thorough understanding of the geological context of dysprosium-containing minerals and the intricacies of their processing is essential for ensuring a stable and sustainable supply chain for the numerous high-tech applications that depend on this unique element. The experimental protocols and workflows detailed in this guide provide a foundational understanding for researchers and professionals engaged in the study and utilization of dysprosium.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. newamericaelements.us [newamericaelements.us]

- 4. Monazite - Wikipedia [en.wikipedia.org]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. miningdigital.com [miningdigital.com]

- 7. mbmg.mtech.edu [mbmg.mtech.edu]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. How to Separate Heavy Rare Earth Elements - 911Metallurgist [911metallurgist.com]

- 13. imwa.info [imwa.info]

- 14. Dysprosium ICP standard traceable to SRM from NIST Dy2O3 in HNO3 2-3% 1000 mg/l Dy Certipur® | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Magnetic Complexity of Dysprosium at Cryogenic Temperatures: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dysprosium (Dy), a heavy rare-earth element, exhibits a fascinating and complex magnetic behavior at low temperatures, characterized by a cascade of magnetic phase transitions from a paramagnetic state to a helical antiferromagnetic state and finally to a ferromagnetic state. This guide provides an in-depth technical overview of the magnetic properties of dysprosium in the cryogenic regime. It consolidates quantitative data from seminal studies, presents detailed experimental protocols for the characterization of its magnetic properties, and visualizes the intricate relationships between temperature, magnetic structure, and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in materials science, condensed matter physics, and the development of technologies leveraging advanced magnetic materials.

Introduction

Dysprosium's unique magnetic characteristics, particularly its exceptionally high magnetic moment, make it a critical component in a variety of advanced applications, including high-performance permanent magnets, data storage, and magnetostrictive materials.[1] The low-temperature magnetic properties of dysprosium are governed by the interplay of the Ruderman-Kittel-Kasuya-Yosida (RKKY) exchange interaction and a strong magnetocrystalline anisotropy arising from the spin-orbit coupling of the 4f electrons.[2] Understanding the fundamental magnetic behavior of dysprosium at cryogenic temperatures is paramount for the continued development of next-generation magnetic materials and devices. This guide delves into the core magnetic properties of dysprosium, focusing on its phase transitions, magnetic structures, and the experimental techniques employed for their investigation.

Magnetic Phase Transitions and Structures

Dysprosium undergoes two primary magnetic phase transitions at low temperatures. As the temperature is lowered, it first transitions from a paramagnetic (PM) state to a helical antiferromagnetic (AFM) state at the Néel temperature (TN). Upon further cooling, it enters a ferromagnetic (FM) state at the Curie temperature (TC).[3]

-

Paramagnetic (PM) to Helical Antiferromagnetic (AFM) Transition (T > TN): Above the Néel temperature, the magnetic moments of the dysprosium atoms are randomly oriented, and the material exhibits paramagnetic behavior.

-

Helical Antiferromagnetic (AFM) Phase (TC < T < TN): In this phase, the magnetic moments within each basal plane of the hexagonal close-packed (hcp) crystal structure are ferromagnetically aligned. However, the direction of magnetization rotates from one basal plane to the next, forming a helical spin structure that propagates along the c-axis.[1] The angle of rotation between adjacent planes, known as the helical turn angle, is temperature-dependent.[1]

-

Antiferromagnetic (AFM) to Ferromagnetic (FM) Transition (T < TC): At the Curie temperature, a first-order phase transition occurs, and the helical spin structure collapses into a simple ferromagnetic arrangement. In the ferromagnetic state, all magnetic moments align parallel to the easy 'a' axis within the basal plane.[4] This transition is accompanied by an orthorhombic distortion of the crystal lattice.[4][5]

Quantitative Data

The following tables summarize key quantitative data regarding the magnetic and structural properties of dysprosium at low temperatures.

Table 1: Magnetic Transition Temperatures and Properties

| Property | Symbol | Value | Reference(s) |

| Néel Temperature | TN | ~179 K | [1] |

| Curie Temperature | TC | ~90.5 K | [1] |

| Magnetic Moment (Ferromagnetic State) | µ | ~10.6 µB/atom | [6] |

Table 2: Temperature Dependence of the Helical Turn Angle in the Antiferromagnetic Phase

| Temperature (K) | Helical Turn Angle (degrees/layer) | Reference(s) |

| 178.5 | 43.2 | [1] |

| 85 | 26.5 | [1] |

Table 3: Magnetic Anisotropy Constants of Dysprosium

| Temperature (K) | Uniaxial Anisotropy Constant (K2) (erg/cm³) | Basal Plane Anisotropy Constant (K66) (erg/cm³) | Reference(s) |

| 22 | 5.0 x 108 | - | [6] |

| 152 | 1.7 x 108 | - | [6] |

| 4 | - | 7.5 x 106 | [6] |

| 120 | - | 2.0 x 105 | [6] |

Table 4: Lattice Parameters of Dysprosium at Low Temperatures

| Temperature (K) | Crystal Structure | a-axis (Å) | b-axis (Å) | c-axis (Å) | b/a ratio | Reference(s) |

| 300 (RT) | hcp | 3.590 | - | 5.648 | - | [5] |

| 179 (TN) | hcp | ~3.58 | - | ~5.67 | - | [5] |

| < 86 (TC) | Orthorhombic | ~3.59 | ~6.18 | ~5.67 | ~1.720 | [4][5] |

| 30 | Orthorhombic | ~3.59 | ~6.15 | ~5.67 | ~1.715 | [4][5] |

Experimental Protocols

The characterization of the magnetic properties of dysprosium at low temperatures relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Single Crystal Growth

High-quality single crystals are essential for accurately measuring the anisotropic magnetic properties of dysprosium. The Czochralski method is a common technique for growing large single crystals of rare-earth metals.[7][8][9][10][11]

Methodology: Czochralski Method

-

Material Preparation: High-purity dysprosium metal (typically >99.9%) is placed in a crucible made of a high-melting-point, non-reactive material such as tungsten or tantalum.

-

Melting: The crucible is heated in a high-vacuum or inert gas (e.g., argon) atmosphere to above the melting point of dysprosium (1412 °C).

-

Seed Crystal Introduction: A small, oriented single-crystal seed of dysprosium is lowered to touch the surface of the molten metal.

-

Crystal Pulling: The seed crystal is slowly pulled upwards (e.g., a few mm/hour) while being rotated. The temperature of the melt is carefully controlled to maintain a stable solid-liquid interface.

-

Cooling: As the seed is withdrawn, the molten dysprosium crystallizes onto it, forming a large single-crystal boule with the same crystallographic orientation as the seed.

-

Annealing: The grown crystal is then annealed at a high temperature below its melting point to reduce internal stresses and defects.

-

Sample Preparation: The boule is oriented using X-ray diffraction (e.g., Laue back reflection) and cut into specific shapes (e.g., spheres or rectangular prisms) for subsequent magnetic measurements.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of materials.[12][13][14][15][16] The magnetic moment of the neutron interacts with the magnetic moments of the atoms in the crystal, leading to magnetic scattering in addition to the nuclear scattering.

Methodology: Low-Temperature Neutron Diffraction

-

Sample Mounting: A single-crystal dysprosium sample is mounted on a goniometer head within a cryostat capable of reaching temperatures below the magnetic ordering temperatures. The cryostat is then placed on the sample stage of a neutron diffractometer.

-

Instrument Setup: A monochromatic neutron beam of a specific wavelength (e.g., 1-2 Å) is selected. The diffractometer is configured for single-crystal diffraction, allowing for precise orientation of the crystal with respect to the incident neutron beam.

-

Data Collection:

-

Temperature Scans: Diffraction patterns are collected at various temperatures, particularly around the Néel and Curie temperatures, to observe the onset of magnetic ordering and the disappearance of magnetic satellite peaks.

-

Rocking Scans: For specific Bragg peaks, rocking curves are measured to determine the integrated intensity.

-

-

Data Analysis:

-

Magnetic Peak Identification: The appearance of new diffraction peaks below the ordering temperatures, which are not present in the paramagnetic phase, indicates magnetic ordering.

-

Indexing: The positions of these magnetic satellite peaks are indexed to determine the propagation vector of the magnetic structure. For the helical AFM phase of dysprosium, satellite peaks appear at positions (h, k, l ± τ), where τ is related to the helical turn angle.

-

Intensity Analysis: The intensities of the magnetic Bragg peaks are analyzed to determine the direction and magnitude of the ordered magnetic moments.

-

Vibrating Sample Magnetometry (VSM)

VSM is a sensitive technique used to measure the magnetization of a material as a function of temperature and applied magnetic field.[17][18][19][20]

Methodology: Low-Temperature VSM

-

Sample Mounting: A small, shaped dysprosium sample (e.g., a sphere to minimize demagnetization effects) is mounted on a sample rod.

-

System Cooldown: The sample chamber is evacuated and cooled to the desired low temperature using a cryogen (e.g., liquid helium).

-

Measurement Procedure:

-

Magnetization vs. Temperature (M-T): The sample is cooled in zero field (zero-field-cooled, ZFC) or in a small applied field (field-cooled, FC). The magnetization is then measured as the temperature is slowly increased. The Néel and Curie temperatures are identified by sharp changes in magnetization.

-

Magnetization vs. Field (M-H): At a constant temperature, the applied magnetic field is swept through a range (e.g., -5 T to +5 T) and the magnetization of the sample is recorded, generating a hysteresis loop in the ferromagnetic state.

-

-

Data Analysis:

-

From the M-T curves, the transition temperatures are determined.

-

From the M-H loops, key magnetic parameters such as saturation magnetization, remanence, and coercivity are extracted. The anisotropy of the material can be investigated by measuring M-H loops with the magnetic field applied along different crystallographic directions.

-

Specific Heat Measurement

Specific heat measurements are crucial for studying phase transitions, as they often manifest as anomalies (e.g., lambda-type peaks) in the heat capacity.[21][22][23][24]

Methodology: Adiabatic Heat Pulse Calorimetry

-

Sample Preparation: A small, well-characterized dysprosium sample is used. A heater and a thermometer are attached to the sample using a thermally conductive grease or varnish.

-

Calorimeter Setup: The sample assembly is placed in a calorimeter, which is then evacuated to provide thermal isolation. The calorimeter is cooled to the lowest desired temperature.

-

Measurement Principle: A known amount of heat (ΔQ) is supplied to the sample by the heater, and the resulting change in temperature (ΔT) is measured by the thermometer. The heat capacity (C) is calculated as C = ΔQ/ΔT.

-

Data Acquisition: This process is repeated at small temperature increments to obtain the heat capacity as a function of temperature.

-

Data Analysis: The specific heat is calculated by dividing the heat capacity by the mass of the sample. The data is plotted as specific heat versus temperature. The magnetic phase transitions are identified by sharp peaks or anomalies in the specific heat curve.

Conclusion

The magnetic properties of dysprosium at low temperatures are a rich and complex field of study, revealing fundamental aspects of magnetism in rare-earth metals. The transitions between paramagnetic, helical antiferromagnetic, and ferromagnetic states, driven by the interplay of exchange interactions and strong magnetocrystalline anisotropy, have been well-characterized through a variety of experimental techniques. This guide has provided a consolidated overview of the key quantitative data, detailed experimental protocols for the primary characterization methods, and visual representations of the underlying physics and experimental processes. A thorough understanding of these properties is crucial for the continued advancement of technologies that rely on high-performance magnetic materials. Further research, particularly into the effects of doping, strain, and reduced dimensionality, will undoubtedly uncover even more fascinating magnetic phenomena in dysprosium and related materials.

References

- 1. jetp.ras.ru [jetp.ras.ru]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Czochralski method - Wikipedia [en.wikipedia.org]

- 8. inc42.com [inc42.com]

- 9. Method – Jan Czochralski [janczochralski.com]

- 10. Czochralski Method → Area → Resource 1 [lifestyle.sustainability-directory.com]

- 11. EdTech Books [edtechbooks.org]

- 12. oxfordneutronschool.org [oxfordneutronschool.org]

- 13. conference.sns.gov [conference.sns.gov]

- 14. psi.ch [psi.ch]

- 15. esrf.fr [esrf.fr]

- 16. researchgate.net [researchgate.net]

- 17. stanfordmagnets.com [stanfordmagnets.com]

- 18. magnetism.eu [magnetism.eu]

- 19. physlab.org [physlab.org]

- 20. gato-docs.its.txst.edu [gato-docs.its.txst.edu]

- 21. The Specific Heat of Dysprosium Metal Between 0.4 and 4 K - UNT Digital Library [digital.library.unt.edu]

- 22. pasta.place [pasta.place]

- 23. pubs.aip.org [pubs.aip.org]

- 24. Method for the determination of the specific heat of metals at low temperatures under high pressures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Configuration of Dysprosium and Its Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron configuration of the lanthanide element dysprosium (Dy) and its common ionic states. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the electronic structure of this element for applications in areas such as magnetic resonance imaging (MRI) contrast agents, luminescent probes, and catalysis.

Electron Configuration of Dysprosium and Its Ions

The arrangement of electrons in atomic orbitals is fundamental to an element's chemical behavior and physical properties. Dysprosium, with an atomic number of 66, possesses a complex electronic structure characteristic of the lanthanide series.

Neutral Dysprosium (Dy)

A neutral dysprosium atom contains 66 electrons. Its ground state electron configuration is [Xe] 4f¹⁰ 6s² .[1][2][3] The full electron configuration is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹⁰ 6s² .[3][4] The electrons are distributed in shells with the arrangement 2, 8, 18, 28, 8, 2.

Dysprosium Ions (Dy²⁺, Dy³⁺, Dy⁴⁺)

Dysprosium readily forms positive ions (cations) by losing its outermost electrons. The most common oxidation state for dysprosium is +3, but +2 and +4 states are also known.[5] The process of ionization involves the removal of electrons from the highest energy orbitals first. In the case of dysprosium, the 6s electrons are removed before the 4f electrons.

The electron configurations of the common dysprosium ions are summarized in the table below.

| Species | Full Electron Configuration | Abbreviated Electron Configuration |

| Dy | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹⁰ 6s² | [Xe] 4f¹⁰ 6s² |

| Dy²⁺ | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f¹⁰ | [Xe] 4f¹⁰ |

| Dy³⁺ | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f⁹ | [Xe] 4f⁹ |

| Dy⁴⁺ | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 5s² 5p⁶ 4f⁸ | [Xe] 4f⁸ |

Experimental Determination of Electron Configurations

The determination of the electronic structure of elements and their ions is primarily achieved through various spectroscopic techniques. These methods probe the energy levels of electrons within the atom, providing direct experimental evidence for their configuration.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Experimental Protocol:

-

Sample Preparation: The dysprosium-containing sample, typically a solid, is mounted on a sample holder. For air-sensitive materials, the sample is prepared in an inert atmosphere (e.g., an argon-filled glovebox) and transferred to the XPS instrument under vacuum. The surface is often cleaned by ion sputtering (e.g., with Ar⁺ ions) to remove surface contaminants.

-

Instrumentation: An XPS instrument consists of an X-ray source (commonly Al Kα or Mg Kα), an electron energy analyzer, and a detector, all housed in an ultra-high vacuum (UHV) chamber.

-

Data Acquisition: The sample is irradiated with a focused beam of X-rays. The incident X-rays cause the ejection of core-level electrons (photoelectrons). The kinetic energy of these photoelectrons is measured by the electron energy analyzer.

-